molecular formula C17H14FN3OS2 B2896095 2-((4-fluorophenyl)thio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034312-72-4

2-((4-fluorophenyl)thio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide

Cat. No. B2896095
CAS RN: 2034312-72-4
M. Wt: 359.44
InChI Key: QDOYURMNNBWIKM-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is known for its unique structure and properties, which make it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

Several studies have synthesized derivatives of similar structures that exhibited significant anti-inflammatory and analgesic activities. For instance, derivatives synthesized from similar compounds showed remarkable anti-inflammatory, analgesic, and antipyretic activities in animal models, alongside platelet antiaggregating activity in vitro, comparable to that of acetylsalicylic acid (Menozzi et al., 1992).

Antitumor Activity

Novel compounds with structural similarities have been evaluated for their antitumor activities. For example, fluoro substituted benzo[b]pyran derivatives showed anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers, compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Antimicrobial Activities

Synthesis and characterization of novel thiazole derivatives bearing a sulfonamide moiety have been reported, demonstrating potential as antimicrobial agents against various bacterial and fungal strains, suggesting the versatility of similar structures in developing new antimicrobial agents (Darwish et al., 2014).

Molecular Docking Studies for Drug Discovery

Computational studies, including molecular docking, have been conducted on pyrazole derivatives to explore their potential as inhibitors against specific targets, indicating the application of similar compounds in the drug discovery process. These studies suggest that compounds with similar structures could be effective in inhibiting enzymes responsible for diseases like inflammation and breast cancer, demonstrating their utility in novel drug development (Thangarasu et al., 2019).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS2/c18-12-3-5-13(6-4-12)24-11-16(22)21-10-14-17(20-8-7-19-14)15-2-1-9-23-15/h1-9H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOYURMNNBWIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2CNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorophenyl)thio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide

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